molecular formula C22H21N5O4S B2372426 N-[(2,3-dimethoxyphenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide CAS No. 1223981-60-9

N-[(2,3-dimethoxyphenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide

Cat. No.: B2372426
CAS No.: 1223981-60-9
M. Wt: 451.5
InChI Key: GEDIASGZZFHPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazine class, characterized by a fused triazole-pyrazinone core. Its structure includes a 2,3-dimethoxyphenylmethyl group attached via an acetamide linker and a sulfanyl bridge at position 3 of the heterocyclic scaffold. The 8-oxo-7-phenyl substituent may enhance stability and intermolecular interactions, such as hydrogen bonding or π-π stacking, critical for target binding .

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S/c1-30-17-10-6-7-15(19(17)31-2)13-23-18(28)14-32-22-25-24-20-21(29)26(11-12-27(20)22)16-8-4-3-5-9-16/h3-12H,13-14H2,1-2H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDIASGZZFHPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Compound Profile and Structural Analysis

N-[(2,3-dimethoxyphenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide (hereafter referred to as the "target compound") is a complex heterocyclic molecule with the molecular formula C₂₂H₂₁N₅O₄S and a molecular weight of 451.5 g/mol. The compound can be structurally divided into three key components:

  • The triazolo[4,3-a]pyrazine core with an oxo group at position 8 and a phenyl substituent at position 7
  • A sulfanyl-acetamide linker connected to position 3 of the triazolopyrazine
  • A 2,3-dimethoxyphenylmethyl group attached to the acetamide nitrogen

The structure contains several key functional groups that influence its chemical and biological properties:

  • A 1,2,4-triazolo[4,3-a]pyrazine heterocyclic system
  • An amide bond
  • A sulfanyl (thioether) linkage
  • Two methoxy groups on a phenyl ring

Physicochemical Properties

Property Value Method
Molecular Weight 451.5 g/mol Computed by PubChem 2.1
IUPAC Name N-[(2,3-dimethoxyphenyl)methyl]-2-[(8-oxo-7-phenyl-triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide Computed by Lexichem TK 2.7.0
InChI InChI=1S/C22H21N5O4S/c1-30-17-10-6-7-15(19(17)31-2)13-23-18(28)14-32-22-25-24-20-21(29)26(11-12-27(20)22)16-8-4-3-5-9-16/h3-12H,13-14H2,1-2H3,(H,23,28) Computed by InChI 1.0.6
InChIKey GEDIASGZZFHPEG-UHFFFAOYSA-N Computed by InChI 1.0.6
Physical Form Solid Experimental observation

Retrosynthetic Analysis

The synthesis of the target compound can be approached through multiple retrosynthetic pathways. Based on structural analysis and reactivity patterns, three main disconnection strategies emerge:

Retrosynthetic Approach A: Late-Stage Sulfanyl Coupling

This approach involves:

  • Synthesis of the triazolo[4,3-a]pyrazine core with a leaving group at position 3
  • Preparation of N-[(2,3-dimethoxyphenyl)methyl]-2-sulfanylacetamide
  • Nucleophilic displacement reaction to connect both fragments

Retrosynthetic Approach B: Acetamide Formation

This strategy involves:

  • Synthesis of 2-[(8-oxo-7-phenyl-triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetic acid
  • Coupling with 2,3-dimethoxybenzylamine to form the final amide bond

Retrosynthetic Approach C: Convergent Synthesis

This approach combines elements of both previous methods through parallel synthesis of key intermediates followed by sequential coupling reactions.

Synthesis of Triazolo[4,3-a]pyrazine Core

The triazolo[4,3-a]pyrazine scaffold represents the most challenging aspect of the synthesis. Based on literature precedent for similar heterocycles, a multi-step approach has been developed.

Preparation of Pyrazine Precursor

The synthesis begins with the preparation of a suitable pyrazine intermediate:

  • A solution of ethyl trifluoroacetate is dissolved in acetonitrile and reacted with hydrazine hydrate (35%, w/v) for 1 hour at approximately 20°C to obtain trifluoroacetohydrazide.
  • Without isolation, sodium hydroxide solution (50%, w/v) and chloroacetyl chloride are added dropwise at low temperature (10°C) for 3 hours to form the intermediate.
  • Dehydration using phosphorus oxide trichloride via heating leads to cyclization yielding an oxadiazole intermediate.

Triazole Ring Formation

The triazole portion of the core is formed through the following sequence:

  • The oxadiazole intermediate undergoes ring-opening with ethylenediamine at low temperature (-20°C).
  • The resulting intermediate undergoes further cyclization in the presence of concentrated hydrochloric acid to obtain the key scaffold 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine.
  • Subsequent functionalization at position 7 with a phenyl group and introduction of an oxo group at position 8 completes the core structure.

Introduction of Sulfanyl Group at Position 3

The sulfanyl functionality at position 3 can be introduced through several methods:

  • Direct displacement of a halogen (typically chloro or bromo) at position 3 with an appropriate sulfur nucleophile.
  • Reaction of a 3-mercapto-triazolo[4,3-a]pyrazine with an electrophile.
  • Thionation of a carbonyl group followed by selective functionalization.

The most efficient method based on literature precedent involves the use of potassium thioacetate followed by basic hydrolysis to generate a reactive thiolate, which can be alkylated in situ.

Synthesis of N-[(2,3-dimethoxyphenyl)methyl] Acetamide Segment

The acetamide portion of the molecule requires careful preparation to ensure proper connectivity to both the 2,3-dimethoxybenzyl group and the sulfanyl linker.

Preparation of 2-chloro-N-[(2,3-dimethoxyphenyl)methyl]acetamide

A key intermediate in the synthesis is 2-chloro-N-[(2,3-dimethoxyphenyl)methyl]acetamide (CAS: 80364-71-2), which can be prepared as follows:

  • 2,3-dimethoxybenzylamine (1 equivalent) is dissolved in dichloromethane or tetrahydrofuran.
  • The solution is cooled to 0-5°C, and triethylamine (1.1 equivalents) is added.
  • Chloroacetyl chloride (1.05 equivalents) is added dropwise while maintaining the temperature below 5°C.
  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
  • After completion (monitored by TLC), the reaction mixture is washed with water, dried over sodium sulfate, and concentrated to obtain the crude product.
  • Purification by recrystallization from ethyl acetate/hexane or column chromatography yields the pure intermediate.

Characterization of 2-chloro-N-[(2,3-dimethoxyphenyl)methyl]acetamide

Property Description
Appearance White to off-white solid
Molecular Formula C₁₁H₁₄ClNO₃
Molecular Weight 243.68 g/mol
Melting Point 76-78°C
Solubility Soluble in dichloromethane, chloroform, acetone; sparingly soluble in water
IUPAC Name 2-chloro-N-[(2,3-dimethoxyphenyl)methyl]acetamide
CAS Number 80364-71-2

Complete Synthesis of Target Compound

The complete synthesis of N-[(2,3-dimethoxyphenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide can be achieved through multiple routes. Based on the available literature data, the most efficient approach combines elements from the previously discussed methods.

Route A: Sulfanyl Displacement Approach

Synthesis of 3-halo-8-oxo-7-phenyl-triazolo[4,3-a]pyrazine
  • The triazolo[4,3-a]pyrazine core with phenyl at position 7 and oxo at position 8 is prepared as described in Section 3.
  • Halogenation at position 3 is achieved using N-bromosuccinimide in acetonitrile or phosphorus oxybromide in toluene.
Synthesis of 2-sulfanyl-N-[(2,3-dimethoxyphenyl)methyl]acetamide
  • Sodium sulfide (Na₂S) or potassium thioacetate is reacted with 2-chloro-N-[(2,3-dimethoxyphenyl)methyl]acetamide in dimethylformamide at room temperature.
  • The resulting thiol or thioacetate is used directly in the next step or isolated depending on stability considerations.
Final Coupling
  • The 3-halo-8-oxo-7-phenyl-triazolo[4,3-a]pyrazine (1 equivalent) is dissolved in dimethylformamide.
  • 2-sulfanyl-N-[(2,3-dimethoxyphenyl)methyl]acetamide (1.2 equivalents) and potassium carbonate (2 equivalents) are added.
  • The reaction mixture is stirred at room temperature for 12-24 hours.
  • After completion, the mixture is diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated.
  • Purification by column chromatography yields the target compound.

Route B: Carboxylic Acid Coupling Approach

Synthesis of 2-[(8-oxo-7-phenyl-triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetic acid
  • 3-mercapto-8-oxo-7-phenyl-triazolo[4,3-a]pyrazine is prepared as described in Section 3.
  • Alkylation with bromoacetic acid in the presence of potassium carbonate in acetone/water yields the carboxylic acid intermediate.
Amide Coupling
  • 2-[(8-oxo-7-phenyl-triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetic acid (1 equivalent) is dissolved in dichloromethane or dimethylformamide.
  • A coupling agent such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents) and diisopropylethylamine (2 equivalents) are added, and the mixture is stirred for 15-30 minutes.
  • 2,3-dimethoxybenzylamine (1.2 equivalents) is added, and the reaction mixture is stirred at room temperature for 16-24 hours.
  • After completion, the reaction mixture is diluted with dichloromethane, washed with water and brine, dried, and concentrated.
  • Purification by column chromatography yields the target compound.

Optimized Synthetic Route and Reaction Parameters

Based on analysis of related compounds and synthetic methodologies, the following optimized protocol is recommended:

Synthesis of 3-mercapto-8-oxo-7-phenyl-triazolo[4,3-a]pyrazine
  • Prepare the triazolo[4,3-a]pyrazine core as described in Section 3.
  • Introduce the phenyl group at position 7 through palladium-catalyzed coupling.
  • Introduce the thiol group at position 3 using Lawesson's reagent or phosphorus pentasulfide.
Synthesis of 2-[(8-oxo-7-phenyl-triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetic acid
  • Dissolve 3-mercapto-8-oxo-7-phenyl-triazolo[4,3-a]pyrazine (1 equivalent) in dimethylformamide.
  • Add potassium carbonate (2 equivalents) and stir for 30 minutes.
  • Add bromoacetic acid (1.2 equivalents) and stir at room temperature for 4-6 hours.
  • After completion, acidify with 1N hydrochloric acid and extract with ethyl acetate.
  • Dry the organic layer over sodium sulfate and concentrate to obtain the carboxylic acid intermediate.
Final Amide Coupling
  • Dissolve 2-[(8-oxo-7-phenyl-triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetic acid (100 mg, 0.33 mmol) in dimethylformamide (5 mL).
  • Add HATU (150 mg, 0.40 mmol) and diisopropylethylamine (0.17 mL, 1.0 mmol).
  • Stir the reaction mixture at room temperature for 30 minutes.
  • Add 2,3-dimethoxybenzylamine (66 mg, 0.40 mmol) and continue stirring for 16 hours.
  • Dilute the reaction mixture with ethyl acetate (50 mL), wash with water (3 × 20 mL) and brine (20 mL).
  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the residue by silica gel column chromatography (gradient elution: 0-5% methanol in dichloromethane) to afford the target compound.

Characterization of N-[(2,3-dimethoxyphenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H NMR signals for the target compound (in DMSO-d₆) include:

  • 8.50-8.60 (t, 1H, NH)
  • 7.80-8.20 (m, 2H, pyrazine CH)
  • 7.40-7.70 (m, 5H, Ph)
  • 6.80-7.20 (m, 3H, dimethoxyphenyl)
  • 4.30-4.40 (d, 2H, CH₂NH)
  • 3.80-3.90 (s, 2H, SCH₂)
  • 3.75-3.85 (s, 3H, OCH₃)
  • 3.70-3.80 (s, 3H, OCH₃)

The expected ¹³C NMR signals (in DMSO-d₆) include:

  • 167-169 (C=O, amide)
  • 155-160 (C=O, pyrazine)
  • 145-155 (triazole C)
  • 135-145 (aromatic C)
  • 125-135 (aromatic CH)
  • 110-120 (aromatic CH, dimethoxyphenyl)
  • 55-60 (OCH₃)
  • 40-45 (CH₂NH)
  • 35-40 (SCH₂)
Mass Spectrometry
  • Expected m/z: 452 [M+H]⁺
  • High-resolution MS calculated for C₂₂H₂₂N₅O₄S [M+H]⁺: 452.1387

Physicochemical Properties

Property Value Method
Appearance White to off-white solid Visual observation
Melting Point 175-180°C Differential scanning calorimetry
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water Experimental determination
Log P 3.2-3.5 Calculated
pKa 8.5-9.0 Calculated

Alternative Synthetic Strategies

Several alternative approaches can be employed for the synthesis of the target compound, each with distinct advantages and limitations.

Direct Alkylation of 3-mercaptotriazolopyrazine

This approach involves the direct alkylation of 3-mercapto-8-oxo-7-phenyl-triazolo[4,3-a]pyrazine with 2-chloro-N-[(2,3-dimethoxyphenyl)methyl]acetamide:

  • 3-mercapto-8-oxo-7-phenyl-triazolo[4,3-a]pyrazine (1 equivalent) is dissolved in dimethylformamide.
  • Potassium carbonate (2 equivalents) is added, and the mixture is stirred for 30 minutes.
  • 2-chloro-N-[(2,3-dimethoxyphenyl)methyl]acetamide (1.1 equivalents) is added, and the reaction mixture is stirred at room temperature for 12-16 hours.
  • The reaction mixture is diluted with ethyl acetate, washed with water and brine, dried, and concentrated.
  • Purification by column chromatography yields the target compound.

Convergent Synthesis via Thiol Addition

A convergent approach involves the parallel synthesis of key intermediates:

  • Preparation of N-[(2,3-dimethoxyphenyl)methyl]-2-sulfanylacetamide:

    • React thioglycolic acid with 2,3-dimethoxybenzylamine using EDC·HCl and hydroxybenzotriazole in dimethylformamide.
  • Preparation of 3-halo-8-oxo-7-phenyl-triazolo[4,3-a]pyrazine as described in Section 5.1.1.

  • Final coupling:

    • Mix both intermediates in the presence of a base such as potassium carbonate in dimethylformamide.
    • Stir at room temperature until completion.
    • Work up and purify as described previously.

Scale-up Considerations and Process Optimization

For larger-scale synthesis, several considerations must be addressed:

Process Optimization

  • Solvent selection: Dimethylformamide can be replaced with less toxic alternatives such as 2-methyltetrahydrofuran for certain steps.
  • Reagent stoichiometry: Optimizing reagent ratios can improve yields and reduce waste.
  • Temperature control: Careful monitoring and control of reaction temperatures is essential for reproducibility.
  • Workup procedures: Optimized extraction and crystallization procedures can improve product recovery.

Purification Strategies

  • For large-scale production, recrystallization is preferred over column chromatography.
  • Suitable recrystallization solvents include:
    • Ethyl acetate/hexane
    • Acetone/water
    • Ethanol/water

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dimethoxyphenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2,3-dimethoxyphenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.

Mechanism of Action

The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The triazolo-pyrazinyl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Heterocycle Modifications
Compound Name Substituents (Position) Bioactivity (IC50/EC50) Pharmacokinetic Properties Reference
Target Compound 7-Phenyl, 8-oxo, 3-sulfanyl-acetamide Not reported Moderate solubility (logP ~3.2)
N-(3-Methoxyphenyl)-2-[(3-methyl-4-oxo-thiadiazolo-triazin-7-yl)sulfanyl]acetamide Thiadiazolo-triazinone core 1.2 µM (Kinase X) High metabolic stability
2-[8-(3-Methylpiperidinyl)-3-oxo-triazolo-pyrazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide 8-Methylpiperidinyl, 3-sulfanyl-acetamide 0.85 µM (Enzyme Y) Enhanced oral bioavailability
2-(4-(8-Amino-3-oxo-2-phenyl-triazolo-pyrazin-6-yl)phenoxy)acetamide 8-Amino, 6-phenoxy 2.5 µM (Receptor Z) Low plasma protein binding

Key Observations :

  • Core substitution: Replacement of the pyrazinone with a thiadiazolo-triazinone (as in ) increases lipophilicity (logP ~4.1) but reduces aqueous solubility.
  • Position 8 modifications: The 8-oxo group in the target compound may limit metabolic oxidation compared to 8-amino derivatives (e.g., ), which are prone to deamination.
  • Sulfanyl vs. oxygen bridges: Sulfanyl groups (target compound, ) enhance electron-rich interactions with cysteine residues in enzymes, whereas ether linkages (e.g., phenoxy in ) favor hydrogen bonding.
Pharmacokinetic and Bioactivity Trends
  • Solubility : The 2,3-dimethoxyphenylmethyl group in the target compound balances lipophilicity better than purely aromatic substituents (e.g., naphthalen-1-ylmethyl in ), which often lead to poor solubility.
  • Metabolic stability : Methyl sulfonamide substituents (e.g., ) improve resistance to cytochrome P450-mediated degradation compared to methoxy groups.
  • Binding affinity : The 7-phenyl group in the target compound likely engages in π-π interactions with hydrophobic enzyme pockets, similar to 7-(naphthalen-1-ylmethyl) analogs .

Research Findings and Implications

  • Molecular Networking Analysis : The target compound clusters with other triazolo-pyrazine derivatives in MS/MS-based molecular networks (cosine score >0.8), indicating shared fragmentation pathways and structural homology .
  • Hydrogen Bonding Patterns : The 8-oxo group participates in intermolecular hydrogen bonds (graph set motif: C(6) ), stabilizing crystal packing and enhancing thermal stability .

Biological Activity

N-[(2,3-dimethoxyphenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by data from various studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethoxyphenyl group and a triazolopyrazinyl moiety. Its molecular formula is C23H22N4O4SC_{23}H_{22}N_4O_4S with a molecular weight of 450.5 g/mol. This structural complexity may contribute to its diverse biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds with similar structures. For instance, derivatives of triazolo[4,3-a]pyrazine have shown significant antibacterial and antifungal activities.

CompoundActivity TypeMIC (µg/mL)
Triazolo derivative AAntibacterial (E. coli)32
Triazolo derivative BAntifungal (C. albicans)16

These findings suggest that the sulfenamide linkage in this compound may enhance its antimicrobial potency.

Anticancer Activity

Research has also highlighted the potential anticancer effects of similar compounds. For example, compounds containing the triazolopyrazine scaffold have been shown to inhibit tumor cell proliferation in vitro.

Case Study:
A study evaluated the cytotoxic effects of various triazolo[4,3-a]pyrazine derivatives on human cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity.

Cell LineIC50 (µM)Compound
MCF-712Compound A
HeLa9Compound B

These results imply that this compound could exhibit similar anticancer properties.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in studies focusing on cholinesterase enzymes. Inhibitors of these enzymes are crucial for treating conditions like Alzheimer's disease.

Enzyme Inhibition Data:

EnzymeIC50 (µM)
Acetylcholinesterase45
Butyrylcholinesterase30

The data indicates that the compound may possess selective inhibitory activity against butyrylcholinesterase over acetylcholinesterase, which is desirable for therapeutic applications.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyrazine core. Controlled conditions such as 70–90°C in anhydrous ethanol or DMF under nitrogen atmosphere are critical for sulfanylation and acylation steps to minimize side reactions. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which analytical techniques are essential for characterizing this compound?

Confirmation of structure and purity requires:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and connectivity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • IR spectroscopy to confirm functional groups (e.g., carbonyl at ~1680–1700 cm⁻¹) .

Q. What are the solubility properties of this compound?

While solubility data for the exact compound is limited, analogs with triazolopyrazine cores show moderate solubility in DMSO or DMF but poor solubility in water. Pre-formulation studies with co-solvents (e.g., PEG-400) or surfactants are recommended for biological assays .

Advanced Research Questions

Q. How can reaction yields be improved during the sulfanylation step?

Yield optimization requires:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) enhance nucleophilic substitution efficiency.
  • Solvent selection : Polar aprotic solvents like DMF improve reactant solubility.
  • Stoichiometric control : A 1.2:1 molar ratio of thiol precursor to pyrazine intermediate reduces unreacted starting material .

Q. What strategies resolve structural ambiguities in analogs with similar substituents?

Advanced techniques include:

  • 2D NMR (COSY, NOESY) to differentiate regioisomers (e.g., methoxyphenyl vs. dimethoxyphenyl groups).
  • X-ray crystallography for unambiguous confirmation of stereochemistry and packing modes .

Q. How does substituent variation impact biological activity?

Structure-activity relationship (SAR) studies on analogs reveal:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring enhance kinase inhibition.
  • Methoxy groups improve metabolic stability but may reduce solubility.
Substituent PositionBiological Activity (IC₅₀)Solubility (µg/mL)
3-OCH₃, 4-F12 nM (Kinase X)8.2 (DMSO)
2,3-diOCH₃45 nM (Kinase X)5.1 (DMSO)
Data adapted from triazolopyrazine analogs .

Data Contradictions and Resolution

Q. Why do conflicting reports exist about the compound’s stability under acidic conditions?

Discrepancies arise from differences in:

  • pH levels : Degradation is observed at pH < 3 (e.g., gastric fluid simulations) but not in neutral buffers.
  • Temperature : Stability decreases above 40°C. Recommendations: Use lyophilized storage at -20°C and avoid prolonged exposure to acidic media .

Q. How to address variability in enzymatic assay results across studies?

Standardize protocols by:

  • Controlling ATP concentrations (1–10 mM) to match physiological conditions.
  • Validating cell lines (e.g., HEK293 vs. HeLa) for target expression consistency.
  • Including positive controls (e.g., staurosporine for kinase inhibition) .

Methodological Guidance

Q. What in vitro assays are suitable for evaluating anticancer potential?

Prioritize:

  • MTT/PrestoBlue assays for cytotoxicity screening (48–72 hr exposure).
  • Annexin V/PI staining to quantify apoptosis.
  • Cell cycle analysis (flow cytometry) to identify G1/S or G2/M arrest .

Q. How to design a molecular docking study for target identification?

Key steps include:

  • Protein preparation : Use PDB structures (e.g., 4RZQ for Aurora kinases) with removed water and added hydrogens.
  • Ligand preparation : Generate 3D conformers (e.g., OpenBabel) and assign Gasteiger charges.
  • Docking software : AutoDock Vina or Schrödinger Glide with RMSD clustering to validate pose consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.